o-Methylbenzyl acetate

Flavor Regulation Food Additive Compliance EFSA Specifications

o-Methylbenzyl acetate (CAS 17373-93-2, synonym: 2-methylbenzyl acetate) is an aromatic ester with molecular formula C₁₀H₁₂O₂ and molecular weight 164.20 g/mol. The compound belongs to the class of benzyloxycarbonyls and is functionally a carboxylic ester derived from o-methylbenzyl alcohol and acetic acid.

Molecular Formula C10H12O2
Molecular Weight 164.2 g/mol
CAS No. 17373-93-2
Cat. No. B094660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameo-Methylbenzyl acetate
CAS17373-93-2
Molecular FormulaC10H12O2
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1COC(=O)C
InChIInChI=1S/C10H12O2/c1-8-5-3-4-6-10(8)7-12-9(2)11/h3-6H,7H2,1-2H3
InChIKeyBKKDUUVBVHYZFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

o-Methylbenzyl Acetate (CAS 17373-93-2): Procurement-Focused Baseline and Compound Classification


o-Methylbenzyl acetate (CAS 17373-93-2, synonym: 2-methylbenzyl acetate) is an aromatic ester with molecular formula C₁₀H₁₂O₂ and molecular weight 164.20 g/mol [1]. The compound belongs to the class of benzyloxycarbonyls and is functionally a carboxylic ester derived from o-methylbenzyl alcohol and acetic acid [2]. At 760 mmHg, its boiling point range is 215.00–222.00 °C, with specific gravity of 1.024–1.040 at 25 °C and refractive index of 1.500–1.510 at 20 °C [3]. The compound is insoluble in water (estimated 372.8 mg/L at 25 °C) but miscible with organic solvents including ethanol [4]. Commercial specifications for the ortho-isomer typically require a minimum assay value of 98% (sum of positional isomers) [3].

Why o-Methylbenzyl Acetate Cannot Be Substituted by Mixed Isomer Products


The commercial product commonly marketed as "methylbenzyl acetate (mixed o,m,p)" (CAS 29759-11-3 or 30676-70-1) comprises an approximately equal ratio of ortho-, meta-, and para-methylbenzyl acetate isomers, with each positional isomer present at roughly 31–33% relative proportion [1]. When regulatory applications require o-methylbenzyl acetate specifically—as in the case of European Union flavouring substance FL No. 09.294, which designates 2-methylbenzyl acetate as a distinct entity with a required purity of at least 98% (sum of o,m,p-isomers)—procuring the mixed isomer product fails to satisfy compliance and specification requirements [2]. Furthermore, the ortho-substitution pattern imparts distinct physical properties and olfactory characteristics that differ from the meta- and para- isomers, meaning that formulations relying on the specific sensory or chemical behavior of the ortho-isomer cannot achieve reproducibility using mixed isomer stocks [3].

Quantitative Differentiation Evidence for o-Methylbenzyl Acetate Relative to Comparators


Regulatory Status Differentiation: Distinct EU Flavoring Substance Classification

o-Methylbenzyl acetate (2-methylbenzyl acetate, CAS 17373-93-2) is assigned a unique European Union flavouring substance identifier (FL No. 09.294) with a required purity specification of at least 98% (sum of o,m,p-isomers), whereas the mixed isomer product (CAS 29759-11-3 or 30676-70-1) is classified under a separate regulatory pathway with JECFA number 863 but lacks a dedicated FL number for the ortho-isomer as a distinct entity [1]. For applications requiring documentation of compliance with EU Regulation (EC) No 1334/2008 for specific flavouring substances, o-methylbenzyl acetate must be sourced as the discrete ortho-isomer rather than the mixed isomer blend [2].

Flavor Regulation Food Additive Compliance EFSA Specifications

FDA UNII Distinct Substance Registration

o-Methylbenzyl acetate is registered in the FDA Substance Registration System with the Unique Ingredient Identifier (UNII) MOW7I1L9D3, with the specific designation "FEMA NO. 3702, O-" distinguishing the ortho-isomer from the generic mixed methylbenzyl acetate entry [1]. This distinct UNII assignment enables precise substance tracking in FDA-regulated applications including food contact notifications and Generally Recognized as Safe (GRAS) determinations where the ortho-isomer is the specified ingredient [2].

FDA Compliance Substance Registration UNII

Synthesis Verification via Established Organic Syntheses Procedure

A validated synthetic procedure for o-methylbenzyl acetate is documented in Organic Syntheses (Coll. Vol. 4, p. 582, 1963), providing a reference method with reported yields of 88–91% and measured refractive index of nᴅ²⁵ = 1.5041–1.5045 for the purified ortho-isomer [1]. This established protocol offers a benchmark for verifying synthetic route fidelity and product identity, whereas mixed isomer products lack a comparable single-isomer synthetic reference standard in the peer-reviewed literature [2].

Synthetic Chemistry Method Validation Quality Control

Physical Property Specification Ranges for Quality Control

o-Methylbenzyl acetate has defined physical property specification ranges that enable precise quality control verification: specific gravity 1.024–1.040 at 25 °C, refractive index 1.500–1.510 at 20 °C, and boiling point 215.00–222.00 °C at 760 mmHg [1]. In contrast, the mixed isomer product (CAS 29759-11-3) shares overlapping but not identical specification ranges, and the discrete physical properties of the ortho-isomer (e.g., reported density 1.035 g/cm³) differ from those of the para-isomer (specific gravity 1.030–1.030 reported for 4-methylbenzyl acetate) [2].

Analytical Chemistry Quality Assurance Specification Compliance

Natural Occurrence Documentation in Petroselinum crispum (Parsley)

o-Methylbenzyl acetate (reported as 2-methylbenzyl alcohol acetate) has been detected in parsley (Petroselinum crispum) [1]. While not quantified in the available database entries, this natural occurrence distinguishes the ortho-isomer from the synthetic-only mixed isomer products that may be used in flavor formulations. The compound is a component of FEMA 2684 and is classified as a flavouring ingredient with natural occurrence documentation [2].

Natural Product Chemistry Flavor Authenticity Phytochemistry

Reverse-Phase HPLC Analytical Method Documentation

A reverse-phase HPLC method for the separation and analysis of o-methylbenzyl acetate has been documented using Newcrom R1 column conditions with acetonitrile/water/phosphoric acid mobile phase [1]. This method is scalable for preparative separation and impurity isolation, and can be adapted for UPLC applications using smaller 3 μm particle columns. Notably, an equivalent method has been documented for m-methylbenzyl acetate, enabling comparative isomer separation when both compounds are present in a mixture [2].

Analytical Method Validation Chromatography Purity Assessment

Validated Application Scenarios for o-Methylbenzyl Acetate Based on Quantitative Evidence


EU-Compliant Flavor Formulations Requiring Discrete Substance Documentation

For flavor manufacturers supplying products to the European Union market, o-methylbenzyl acetate (CAS 17373-93-2) provides a distinct regulatory pathway via FL No. 09.294 with documented purity specification of ≥98% (sum of o,m,p-isomers) [1]. Procuring the discrete ortho-isomer rather than the mixed isomer blend (CAS 29759-11-3) enables compliance with EU Regulation (EC) No 1334/2008 documentation requirements for individual flavouring substances. The compound's inclusion in the JECFA evaluation (JECFA number 863) with an acceptable daily intake of "no safety concern at current levels of intake when used as a flavouring agent" further supports its use in food flavor applications at recommended usage levels up to 0.5000% in fragrance concentrate [2].

Synthetic Chemistry Applications Requiring Reproducible Reference Protocols

The validated Organic Syntheses procedure (Coll. Vol. 4, p. 582) provides a peer-reviewed reference method for synthesizing o-methylbenzyl acetate with reported yields of 88–91% and precise physical property benchmarks (nᴅ²⁵ = 1.5041–1.5045; boiling point 119–121 °C at 15 Torr) [1]. This established protocol supports reproducible laboratory-scale synthesis and serves as a quality verification benchmark for commercially procured material. The documented synthesis, proceeding via 2-methylbenzyldimethylamine and ethyl bromide followed by acetate formation, offers a defined pathway distinct from the non-specific esterification methods typically used for mixed isomer production [2].

Analytical Quality Control and Isomer Purity Verification

The defined physical property specification ranges for o-methylbenzyl acetate—specific gravity 1.024–1.040 at 25 °C, refractive index 1.500–1.510 at 20 °C, and boiling point 215.00–222.00 °C at 760 mmHg—provide identity confirmation benchmarks for incoming material inspection [1]. The documented reverse-phase HPLC method using Newcrom R1 column enables separation of the ortho-isomer from potential positional isomer impurities, supporting purity assessment in quality control workflows [2]. For applications requiring verification of isomer identity, the compound's distinct density (1.035 g/cm³) and refractive index (nᴅ²⁵ 1.5041–1.5045 per Organic Syntheses) offer narrower acceptance criteria than the broader ranges applicable to mixed isomer products .

FDA-Regulated Product Development Requiring Precise Substance Identification

For product developers working within FDA regulatory frameworks, o-methylbenzyl acetate's discrete UNII (MOW7I1L9D3) and FEMA designation "FEMA NO. 3702, O-" provide precise substance identification for GRAS determinations, food contact notifications, and ingredient labeling [1]. This distinct registration supports accurate supply chain documentation and regulatory submission traceability. The compound's inclusion in the FDA Substances Added to Food inventory (formerly EAFUS) under the specific ortho-isomer designation further distinguishes it from the generic mixed methylbenzyl acetate entry [2].

Technical Documentation Hub

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